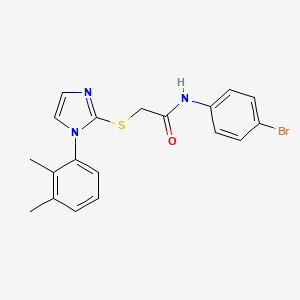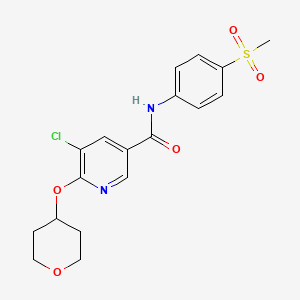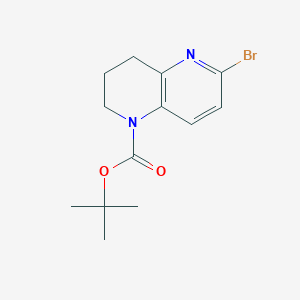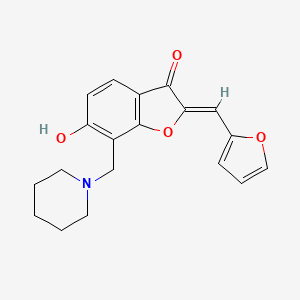
N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Antitumor Activity
The first paper discusses the synthesis of new acetamide derivatives with a benzothiazole structure, which is used as a pharmacophoric group. The synthesis process involves the reaction of 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation and further reaction with heterocyclic derivatives. The compounds were tested for antitumor activity, with some showing considerable anticancer effects against various cancer cell lines .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of acetamide derivatives. It describes the crystalline structure of two compounds, highlighting the 'V' shape of the molecules and the angles between the aromatic planes. The study also details the intermolecular interactions that contribute to the 3-D arrays in the crystalline form, which are essential for understanding the physical properties and reactivity of the compounds .
pKa Determination and Chemical Properties
In the third paper, the acidity constants (pKa values) of newly synthesized acetamide derivatives are determined. The study reveals that the first protonation occurs on the nitrogen of the imidazole ring, while the second protonation occurs on the nitrogen of the benzothiazole ring. The pKa values are crucial for predicting the behavior of these compounds in different pH environments, which is important for their potential use as drugs .
Chemical Reactions and Pharmacological Evaluation
The fourth paper focuses on the synthesis of thioacetamide derivatives and their evaluation as anticonvulsant agents. The synthesis involves alkylation reactions, and the structures are confirmed using various spectroscopic methods. The pharmacological evaluation includes molecular docking studies and in vivo anticonvulsant activity tests. The results show moderate anticonvulsant activity for the synthesized compounds, with the 4-bromophenyl acetamide derivative exhibiting the most pronounced effects .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Compounds related to N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and investigated for their anticancer activities. For example, derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide have shown reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
Antimicrobial and Hemolytic Activity
Another area of research involves evaluating the antimicrobial and hemolytic activities of similar compounds. A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed active compounds against selected microbial species, with particular derivatives showing potent antimicrobial properties and less toxicity (Gul et al., 2017).
Antitumor Evaluation of Heterocyclic Derivatives
The antitumor activity of heterocyclic derivatives, such as benzothiazole and imidazole derivatives, was evaluated, revealing that certain compounds exhibited significant anticancer activity against a range of cancer cell lines. This suggests the potential therapeutic application of these compounds in cancer treatment (Yurttaş et al., 2015).
Anticonvulsant Agents
Investigations into the anticonvulsant properties of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have shown that these compounds exhibit moderate anticonvulsant activity. Such studies highlight the potential for developing new therapeutic agents for epilepsy and related conditions (Severina et al., 2020).
pKa Determination and Chemical Properties
Research into the chemical properties, such as pKa values, of drug precursors similar to N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide, provides essential insights into their behavior in biological systems. Such studies are crucial for drug design and development (Duran & Canbaz, 2013).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-13-4-3-5-17(14(13)2)23-11-10-21-19(23)25-12-18(24)22-16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDWQBYOBXWRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)

![1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2548033.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2548037.png)
![2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2548039.png)